REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[C:12]([O:24][CH3:25])[CH:11]=1)(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[OH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:21])([CH3:22])[CH3:20])=[C:12]([O:24][CH3:25])[CH:11]=1 |f:1.2|
|
Name
|
alcohol
|
Quantity
|
242.4 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by MPLC
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate 40%-50% gradient
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.9 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |